Beclotiamine hydrochloride

Overview

Description

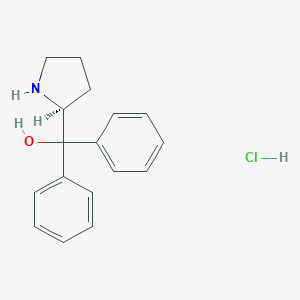

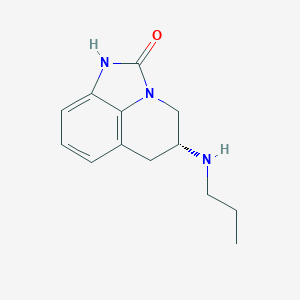

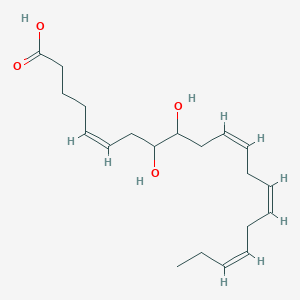

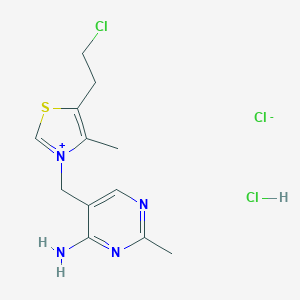

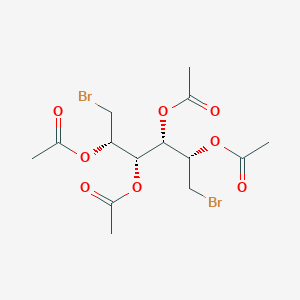

Beclotiamine hydrochloride is a compound with the molecular formula C12H17Cl3N4S . It is also known by other names such as 5-chloroethylthiamine, chlorothiamine, clotiamine, and CT .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The InChI string representation of its structure isInChI=1S/C12H16ClN4S.ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 .

Scientific Research Applications

1. Pharmacokinetics and Oral Absorption

- Smithline et al. (2012) conducted a study on the pharmacokinetics of high-dose oral thiamine, which may include beclotiamine hydrochloride, in healthy subjects. They found that high blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride, absorbed via both an active and passive process (Smithline, Donnino, & Greenblatt, 2012).

2. Influence on Gastric Motility

- Kawachi et al. (2011) reported that acotiamide hydrochloride, a compound related to thiamine, enhanced gastric motility and emptying by inhibiting acetylcholinesterase activity in rats. This suggests a potential role in treating functional dyspepsia (Kawachi et al., 2011).

3. Crystal Morphology and Drug Stability

- Yang et al. (2018) studied the crystal morphology of thiamine hydrochloride in different solvent systems, highlighting its importance for drug quality in pharmaceutical processes (Yang et al., 2018).

- Rajbanshi et al. (2020) explored host-guest inclusion complexes of thiamine hydrochloride with cyclodextrin molecules. Their findings are significant for stabilizing thiamine hydrochloride and enhancing its application in biological systems (Rajbanshi et al., 2020).

4. Radiation Dosimetry

- Li et al. (2013) investigated thiamine hydrochloride as a potential candidate for radiation dosimetry, exploring how it can be used to measure radiation dose effectively (Li et al., 2013).

Mechanism of Action

Target of Action

Beclotiamine hydrochloride is an antithiamine compound .

Mode of Action

It may involve inhibition of the uptake of pyrophosphate or interference with the conversion of organic phosphates to inorganic phosphate .

Biochemical Pathways

It is suggested that the compound may interfere with the metabolism of pyrophosphate and organic phosphates . This interference could potentially disrupt various biochemical processes and pathways, leading to its observed effects.

Result of Action

It has been shown to have a prophylactic effect on coccidiosis in piglets by inhibiting the development of the oocysts . This suggests that the compound may have a significant impact on cellular processes related to the life cycle of the coccidia parasites.

Action Environment

Like all drugs, the action and efficacy of this compound could potentially be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .

properties

IUPAC Name |

5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN4S.2ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFISUTDHQOVXQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research tell us about the potential applications of Beclotiamine Hydrochloride?

A1: The research abstract mentions a field trial conducted to investigate the anticoccidial effects of this compound []. This suggests that the compound is being explored for its potential use in preventing or treating coccidiosis, a parasitic disease affecting poultry and other animals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)

![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)